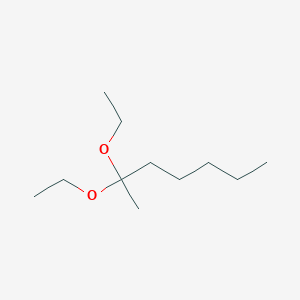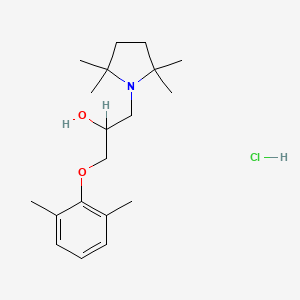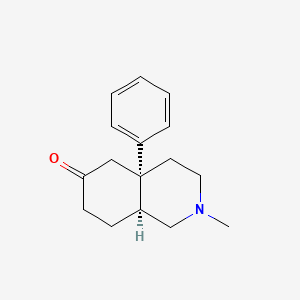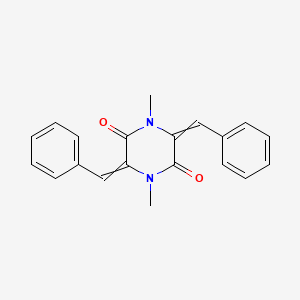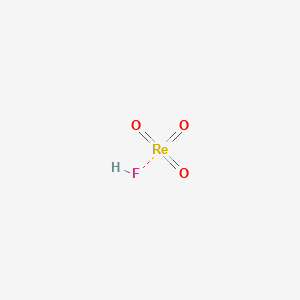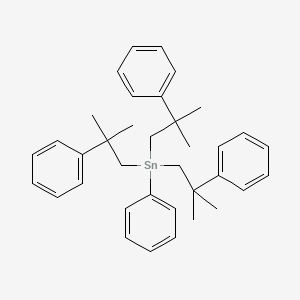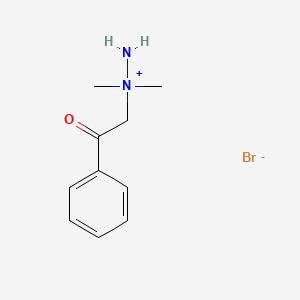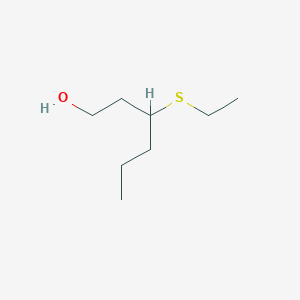
3-(Ethylsulfanyl)hexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)hexan-1-OL is an organic compound that belongs to the family of alcohols It features a hydroxyl group (-OH) attached to the first carbon of a hexane chain, with an ethylsulfanyl group (-SEt) attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chlorohexan-1-OL with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by purification and isolation of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexanal or hexanone.
Reduction: Formation of hexane.
Substitution: Formation of various substituted hexan-1-OL derivatives.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)hexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the ethylsulfanyl group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-sulfanylhexan-1-OL: Similar structure but with a methyl group instead of an ethyl group.
Hexan-1-OL: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
3-Chlorohexan-1-OL: Contains a chlorine atom instead of an ethylsulfanyl group, leading to different reactivity and applications.
Uniqueness
3-(Ethylsulfanyl)hexan-1-OL is unique due to the presence of both a hydroxyl group and an ethylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
51755-76-1 |
|---|---|
Fórmula molecular |
C8H18OS |
Peso molecular |
162.30 g/mol |
Nombre IUPAC |
3-ethylsulfanylhexan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-3-5-8(6-7-9)10-4-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
SFMQPYCUPUATBD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCO)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


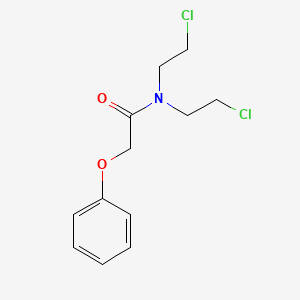
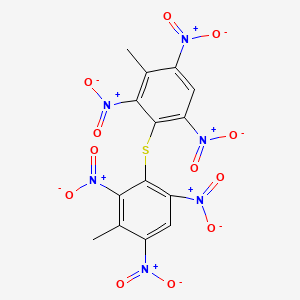

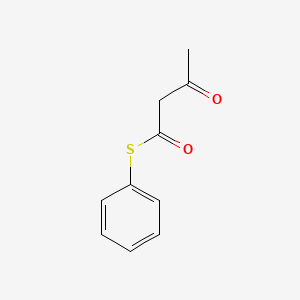
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
